2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-10-1-2-14(13(17)7-10)22-9-15(21)19-11-4-6-20-12(8-11)3-5-18-20/h1-3,5,7,11H,4,6,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDODGTYMLURIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein. This modulation disrupts the normal functioning of the virus, leading to a reduction in the viral load.
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load. This means that the number of virus particles in the body is decreased, which can lead to a reduction in the severity of the disease.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a novel synthetic derivative that combines elements of the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) with a tetrahydropyrazolo moiety. This compound is of interest due to its potential biological activities, which may include herbicidal effects as well as possible therapeutic applications in pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a dichlorophenoxy group and a tetrahydropyrazolo ring, which may influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential effects on various biological systems. Key areas of study include:
- Herbicidal Activity : Similar to 2,4-D, the compound may exhibit herbicidal properties by disrupting plant growth mechanisms.
- Neuropharmacological Effects : The tetrahydropyrazolo component suggests potential interactions with neurotransmitter systems.
- Antioxidant Properties : Investigations into its ability to modulate oxidative stress in biological systems.
Herbicidal Activity
Studies have shown that compounds similar to this compound can effectively inhibit the growth of broadleaf weeds while sparing grasses. This selectivity is crucial for agricultural applications where crop safety is paramount.
Neuropharmacological Studies
Recent research indicates that derivatives of tetrahydropyrazolo compounds can act as modulators of neurotransmitter systems. For instance:
- Dopaminergic Activity : Some studies suggest that these compounds may enhance dopaminergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anxiolytic Effects : Preliminary data indicate that such compounds may possess anxiolytic properties in animal models.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. The results demonstrate that it can reduce oxidative stress markers in vitro, suggesting a protective effect against cellular damage.
Case Study 1: Herbicidal Efficacy
A field trial conducted on common broadleaf weeds showed that the application of this compound resulted in a significant reduction in biomass compared to untreated controls. The efficacy was comparable to that of 2,4-D but with a lower impact on surrounding grass species.
Case Study 2: Neuropharmacological Assessment
In a controlled study involving zebrafish models exposed to varying concentrations of the compound, behavioral assessments indicated altered locomotion patterns consistent with anxiolytic effects. This suggests potential for further exploration in therapeutic contexts.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Herbicidal | Significant reduction in broadleaf weeds | Field Trial Data (2023) |
| Neuropharmacological | Enhanced locomotion and reduced anxiety | Zebrafish Model Study (2023) |
| Antioxidant | Decreased oxidative stress markers | In Vitro Assay Results (2023) |
Preparation Methods
Core Structural Components
The target molecule comprises two primary subunits:
- 2-(2,4-Dichlorophenoxy)acetic acid : A chlorinated aryloxyacetic acid derivative.
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine : A bicyclic amine with a partially saturated pyrazole ring fused to a piperidine-like structure.
Retrosynthetically, the molecule can be dissected into these precursors connected via an amide bond (Fig. 1).
Strategic Bond Disconnections
- Amide bond formation : Coupling the carboxylic acid with the amine using carbodiimide-based reagents.
- Aryloxyacetic acid synthesis : Nucleophilic substitution of 2,4-dichlorophenol with chloroacetic acid derivatives.
- Amine scaffold preparation : Cyclocondensation strategies for constructing the tetrahydropyrazolo-pyridine core.
Synthesis of 2-(2,4-Dichlorophenoxy)Acetic Acid
Alkylation of 2,4-Dichlorophenol
The aryloxyacetic acid precursor is typically synthesized via nucleophilic aromatic substitution.
Procedure :
- Reagents : 2,4-Dichlorophenol, chloroacetic acid, sodium hydroxide.
- Conditions :
- Solvent: Water/ethanol mixture (1:1).
- Temperature: Reflux at 80–90°C for 6–8 hours.
- Base: NaOH (2.2 equiv) to deprotonate phenol and activate the electrophile.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the α-carbon of chloroacetic acid.
Yield Optimization :
- Excess chloroacetic acid (1.5 equiv) improves conversion to 85–90%.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
Preparation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridin-5-Amine
Cyclocondensation Approaches
The bicyclic amine is synthesized via a [3+2] cycloaddition between a pyridine derivative and a diazo compound.
Method A :
- Starting Material : 2-Aminopyridine and ethyl diazoacetate.
- Conditions :
- Solvent: Toluene.
- Catalyst: Cu(I) iodide (5 mol%).
- Temperature: 110°C, 12 hours.
Outcome :
Ethyl pyrazolo[1,5-a]pyridine-5-carboxylate is obtained, which is hydrolyzed to the carboxylic acid and converted to the amine via Curtius rearrangement.
Method B :
- Reductive Amination :
- Substrate: Pyrazolo[1,5-a]pyridine-5-carbaldehyde.
- Reagent: Ammonium acetate/NaBH3CN.
- Solvent: Methanol, room temperature, 4 hours.
Yield : 70–75% after column chromatography.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Representative Protocol :
- Reagents :
- 2-(2,4-Dichlorophenoxy)acetic acid (1.0 equiv).
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine (1.1 equiv).
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv).
- Hydroxybenzotriazole (HOBt, 1.2 equiv).
- Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature, 12–24 hours.
Workup :
- Quench with aqueous NH4Cl.
- Extract with DCM, dry over Na2SO4, and concentrate.
- Purify via silica gel chromatography (ethyl acetate/hexane).
Mixed Anhydride Method
Alternative Approach :
- Reagents :
- Isobutyl chloroformate (1.1 equiv).
- N-Methylmorpholine (1.5 equiv).
- Procedure :
- Generate the mixed anhydride in THF at -15°C.
- Add amine and stir for 4 hours.
Advantage :
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Carbodiimide | EDC/HOBt | DCM | 0–25 | 24 | 78 | 98.5 |
| Mixed Anhydride | Isobutyl chloroformate | THF | -15–25 | 4 | 82 | 99.2 |
| Active Ester | NHS/DCC | DMF | 25 | 12 | 68 | 97.8 |
Key Observations :
- The mixed anhydride method offers superior yield and purity but requires stringent temperature control.
- Carbodiimide protocols are more scalable but may require extended reaction times.
Mechanistic Considerations and Side Reactions
Competing Acylation Pathways
Amine Reactivity
- The secondary amine in the tetrahydropyrazolo-pyridine exhibits moderate nucleophilicity.
- Activation : Pre-activation of the carboxylic acid as an acid chloride improves coupling efficiency.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Optimization
Solvent Selection
Catalytic Innovations
- Enzyme-Mediated Coupling : Lipase-catalyzed amidation in non-aqueous media (yield: 88%, 24 h).
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis typically involves multi-step reactions, including coupling of α-chloroacetamide derivatives with heterocyclic amines under controlled conditions (e.g., inert atmosphere, 60–80°C). Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt to minimize side reactions.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and verify intermediate stability .
Q. How is structural characterization performed for this compound?
A combination of techniques is essential:
- NMR spectroscopy : , , and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry of the pyrazolo-pyridine core and substituent positions .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., dihedral angles between dichlorophenoxy and tetrahydropyrazolo groups) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., [M+H] matching calculated mass within 2 ppm error) .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts be elucidated?
- Computational modeling : Use density functional theory (DFT) to map energy barriers for competing pathways (e.g., nucleophilic substitution vs. elimination at the α-chloroacetamide site) .
- Isotopic labeling : Introduce -labeled reagents to trace bond formation/cleavage via -NMR .
- Kinetic studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .
Q. What strategies optimize reaction yield when scaling up synthesis?
Apply Design of Experiments (DoE) methodologies:
- Factorial design : Test variables like catalyst loading, solvent polarity, and stoichiometry. For example, optimize dichlorophenoxy coupling efficiency by screening Pd catalysts (e.g., Pd(OAc) vs. PdCl) .
- Response surface modeling : Predict optimal conditions for cyclization steps (e.g., tetrahydropyrazolo ring closure) .
- Scale-up challenges : Address mass transfer limitations via continuous-flow reactors to maintain temperature control and mixing efficiency .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Cross-validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian NMR prediction modules) .
- Dynamic effects : Account for conformational flexibility in solution (e.g., pyrazolo-pyridine ring puckering) via variable-temperature NMR .
- Crystallographic refinement : Re-examine X-ray data for disorder or solvent inclusion artifacts .
Q. What structural analogs are relevant for structure-activity relationship (SAR) studies?
Key analogs and their modifications include:
| Compound Variation | Biological Impact | Reference |
|---|---|---|
| Replacement of 2,4-dichlorophenoxy with 4-methoxyphenyl | Reduced cytotoxicity in vitro | |
| Substitution of tetrahydropyrazolo with imidazolo core | Enhanced kinase inhibition potency | |
| Addition of fluorophenyl groups | Improved metabolic stability |
Q. What are the challenges in isolating intermediates during multi-step synthesis?
- Epimerization risk : Use chiral HPLC or diastereomeric salt formation to resolve enantiomers during tetrahydropyrazolo ring formation .
- Oxidative degradation : Store intermediates under nitrogen and add antioxidants (e.g., BHT) to labile dichlorophenoxy derivatives .
Q. How does solvent polarity affect the compound’s stability in solution?
- Accelerated stability testing : Expose the compound to DMSO, DMF, and aqueous buffers at 40°C for 14 days. Monitor degradation via LC-MS.
- Hydrolysis pathways : Polar aprotic solvents (e.g., DMSO) accelerate amide bond cleavage under acidic conditions, while non-polar solvents (e.g., toluene) preserve integrity .
Methodological Resources
- Databases : PubChem (CID-specific 3D structures, spectral data) .
- Software : Gaussian for DFT modeling, MestReNova for NMR analysis, and ICReDD’s reaction path search tools .
- Guidelines : CRDC 2020 protocols for reactor design and separation technologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
